molecular formula C13H10BrCl B083590 1-Bromo-4-[chloro(phenyl)methyl]benzene CAS No. 13391-38-3

1-Bromo-4-[chloro(phenyl)methyl]benzene

Cat. No. B083590
CAS RN: 13391-38-3
M. Wt: 281.57 g/mol
InChI Key: NOMHRYCAVGPGEC-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(phenyl)methyl]benzene is a chemical compound that belongs to the family of organic compounds known as benzyl chlorides. It is a colorless liquid that is used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.

Mechanism Of Action

The mechanism of action of 1-Bromo-4-[chloro(phenyl)methyl]benzene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form new chemical bonds. It is also believed to undergo substitution reactions with other halogens such as iodine and fluorine.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Bromo-4-[chloro(phenyl)methyl]benzene. However, it is known to be toxic and can cause skin and eye irritation. It is also a potential mutagen and carcinogen, and caution should be taken when handling this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Bromo-4-[chloro(phenyl)methyl]benzene in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of other organic compounds. However, its toxicity and potential health hazards make it challenging to handle, and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for research on 1-Bromo-4-[chloro(phenyl)methyl]benzene. One area of research could focus on developing safer and more efficient synthesis methods for this compound. Another area of research could explore the potential use of this compound in the synthesis of new drugs and materials. Additionally, further studies could investigate the mechanism of action and biochemical and physiological effects of this compound to better understand its potential applications.

Synthesis Methods

The synthesis of 1-Bromo-4-[chloro(phenyl)methyl]benzene involves the reaction of 4-[chloro(phenyl)methyl]benzene with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The yield of the product is typically around 70-80%.

Scientific Research Applications

1-Bromo-4-[chloro(phenyl)methyl]benzene has various scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of other organic compounds. It is also used in medicinal chemistry as a precursor for the synthesis of various drugs. Additionally, it is used in materials science as a starting material for the synthesis of polymers and other materials.

properties

IUPAC Name

1-bromo-4-[chloro(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMHRYCAVGPGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304451
Record name 1-Bromo-4-[chloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[chloro(phenyl)methyl]benzene

CAS RN

13391-38-3
Record name NSC165821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-[chloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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